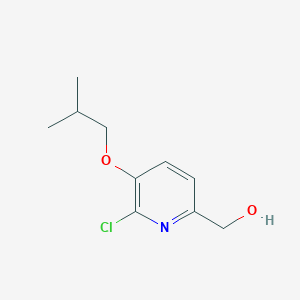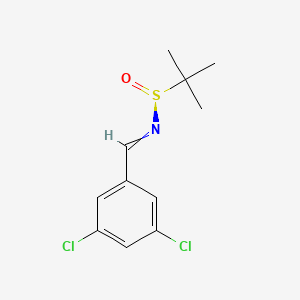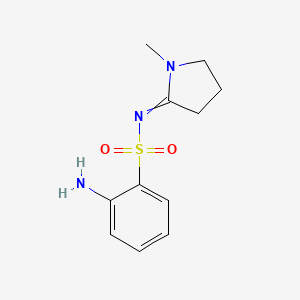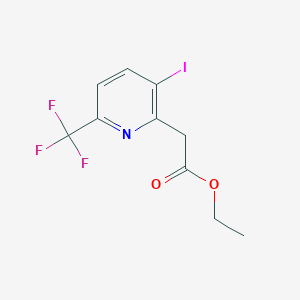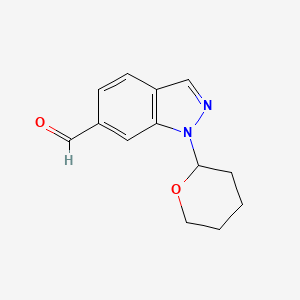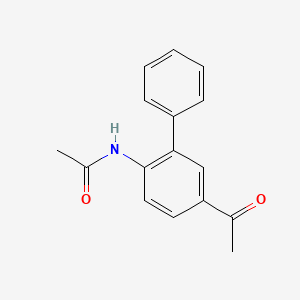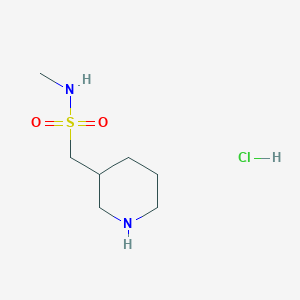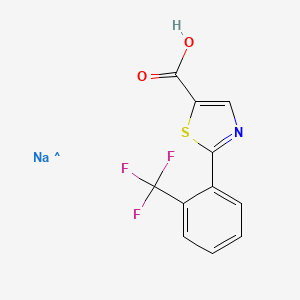
Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is a sodium salt of a carboxylic acid, specifically a thiazole carboxylic acid with a trifluoromethyl group on the phenyl ring. Thiazoles are aromatic heterocycles, and the trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure would consist of a five-membered thiazole ring attached to a phenyl ring with a trifluoromethyl group. The carboxylic acid group, which is deprotonated to form the sodium salt, is also attached to the thiazole ring .Chemical Reactions Analysis
The carboxylic acid group could undergo typical acid-base reactions, forming salts with bases or esters with alcohols . The aromatic rings might undergo electrophilic aromatic substitution, although the electron-withdrawing trifluoromethyl group would deactivate the phenyl ring .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The sodium salt of the carboxylic acid would likely be quite polar and soluble in water .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A study by Qiu Li-ga (2015) involved the synthesis of novel thiazole compounds containing ether structures, including derivatives of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid. These compounds demonstrated fungicidal activities, with certain derivatives exhibiting significant effectiveness against specific fungi like Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
Anticancer Activity
Wen-Xi Cai et al. (2016) synthesized and evaluated a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, related to this compound, for their anticancer activity against various cell lines. A specific derivative showed the highest activity (48%) against selected cancer cell lines (Wen-Xi Cai et al., 2016).
Fungicidal Activities
A study by Hansong Xue et al. (2016) focused on synthesizing 2-sulfursubstituted thiazole carboxanilides, which include derivatives of this compound. These compounds displayed remarkable fungicidal activities against Rhizoctonia solani, with one specific compound showing comparable efficacy to Thifluzamide (Hansong Xue et al., 2016).
Corrosion Inhibition
Research by Turuvekere K. Chaitra et al. (2016) investigated the use of thiazole-based pyridine derivatives, related to this compound, as potential corrosion inhibitors for mild steel. The compounds were found to effectively inhibit corrosion in acidic media (Turuvekere K. Chaitra et al., 2016).
Orientations Futures
Propriétés
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHOLOSTDHCVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



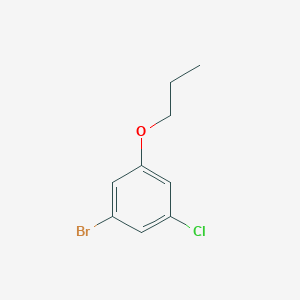
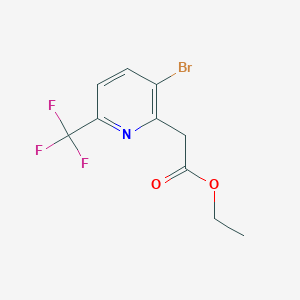

![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
